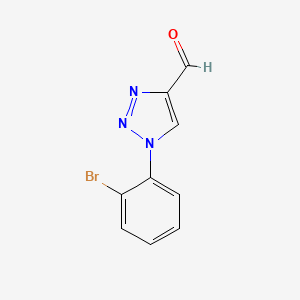

1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Descripción

1-(2-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole derivative featuring a bromine atom at the ortho position of the phenyl ring and a formyl group at the 4-position of the triazole core. This compound serves as a versatile intermediate in medicinal and materials chemistry. The bromine substituent introduces steric bulk and moderate electron-withdrawing effects, distinguishing it from other aryl-substituted triazole carbaldehydes.

Propiedades

IUPAC Name |

1-(2-bromophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXIKMGMJOCJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(N=N2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives, including 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde. Research indicates that compounds based on the triazole scaffold exhibit promising activity against various cancer cell lines through mechanisms such as inhibition of the PI3K/Akt/mTOR signaling pathway.

- Case Study: Anti-Osteosarcoma Agents

A study developed novel triazole chalcone derivatives that demonstrated significant inhibitory effects against osteosarcoma cell lines (MG-63) and other cancer types (HepG2, A549, HeLa). Among these derivatives, those containing the triazole moiety showed enhanced anticancer activity compared to standard treatments .

Antimycobacterial Activity

Another important application is in the field of tuberculosis treatment. Compounds similar to 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde have been evaluated for their efficacy against Mycobacterium tuberculosis.

- Case Study: Structure–Activity Relationship (SAR)

A study synthesized various N-substituted phenyl-1,2,3-triazole-4-carbaldehydes and assessed their activity against M. tuberculosis. The results indicated that certain derivatives exhibited high levels of inhibition (100% at specific concentrations), suggesting that modifications to the triazole structure can significantly impact biological activity .

Synthesis of Functional Materials

The unique properties of triazoles make them suitable for developing functional materials. The incorporation of 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde into polymer matrices has been explored for applications in sensors and coatings due to its chemical stability and reactive sites.

- Application Example: Coatings

Research has demonstrated that incorporating triazole compounds into polymeric coatings can enhance their resistance to environmental degradation while providing additional functionalities such as antimicrobial properties.

Building Blocks for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be transformed into more complex structures useful in pharmaceuticals and agrochemicals.

- Synthetic Pathways

The synthesis of derivatives often involves reactions with different nucleophiles or electrophiles, allowing chemists to tailor the properties of the resulting compounds for specific applications .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant inhibition of cancer cell lines |

| Antimycobacterial agents | High inhibition rates against M. tuberculosis | |

| Material Science | Functional coatings | Enhanced durability and antimicrobial properties |

| Organic Synthesis | Building blocks for pharmaceuticals | Versatile reactions leading to complex molecules |

Mecanismo De Acción

The mechanism by which 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, while the triazole ring can participate in hydrogen bonding and other non-covalent interactions. The carbaldehyde group can undergo further chemical modifications, enhancing its biological activity.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

The structural and functional properties of 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde are best understood through comparison with analogs differing in substituent type, position, and electronic effects. Key examples include:

Substituent Position and Electronic Effects

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 4-nitro derivative (NO₂) exhibits strong electron withdrawal, enhancing reactivity in nucleophilic substitutions and condensations .

- Steric Effects: Ortho-substituted bromine introduces steric bulk, which may hinder aldehyde participation in bulky nucleophile reactions compared to para-substituted analogs (e.g., 4-Cl or 4-NO₂).

- Biological Relevance: The 2-bromophenyl derivative is a precursor to carboxamides with reported activity in glucose and lipid metabolism modulation , while 4-nitrophenyl analogs are linked to cholinesterase inhibition .

Reactivity in Multicomponent Reactions

- Hantzsch Dihydropyridine Synthesis: 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde reacts efficiently with ethyl acetoacetate and ammonium acetate to yield dihydropyridines in 85–96% yields . The fluorine atom’s small size and EWG properties likely facilitate condensation.

- Schiff Base Formation: 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde reacts with amines to form imines, a step critical for synthesizing triazolostilbenes and charged inhibitors .

Physicochemical Properties

- Solubility: Bromine’s hydrophobicity reduces aqueous solubility compared to fluoro or nitro derivatives, favoring organic solvents (e.g., DCM, MeOH) for reactions .

- Stability: Bromine’s lower electronegativity (vs. F or Cl) results in slower degradation under acidic/basic conditions compared to nitro-substituted analogs.

Crystallography and Structural Insights

Bromine’s heavy-atom effect enhances X-ray diffraction quality, aiding crystal structure determination (as seen in SHELX-refined structures ). This property is advantageous for elucidating triazole-based metal complexes or bioactive derivatives.

Actividad Biológica

1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound belonging to the triazole family, which is known for its diverse biological activities. This compound features a bromophenyl group and an aldehyde functional group, enhancing its reactivity and potential therapeutic applications. The biological activity of this compound has garnered interest in medicinal chemistry, particularly for its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde is . The structure includes:

- A triazole ring , which is a five-membered heterocyclic compound containing three nitrogen atoms.

- A bromophenyl substituent , which may influence the compound's biological interactions.

- An aldehyde group , allowing for further functionalization and reactivity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, various studies have demonstrated that compounds similar to 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde show potent inhibition against both bacterial and fungal strains.

For example:

- In vitro studies have shown that triazole derivatives can inhibit the growth of pathogenic bacteria and fungi effectively. Compounds synthesized from similar scaffolds displayed higher inhibition rates compared to standard antibiotics .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In particular:

- Compounds containing the 1,2,3-triazole moiety have been reported to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of mitochondrial functions .

- Specific studies have reported IC50 values as low as 2.70 µM against various cancer cell lines, indicating strong cytotoxic effects .

Enzyme Inhibition

Enzyme inhibition studies have shown that triazole compounds can act as inhibitors for key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

- Kinetic studies revealed that certain derivatives exhibited noncompetitive inhibition against AChE and competitive inhibition against BChE . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Synthesis Methods

The synthesis of 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves:

- Click Chemistry : Utilizing azide-alkyne cycloaddition reactions to form the triazole ring efficiently.

- Functional Group Modifications : The aldehyde group allows for further chemical modifications that can enhance biological activity or alter pharmacokinetic properties.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde, it is useful to compare it with related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Structure | Bromine at para position may affect reactivity differently. |

| 1-(Phenyl)-1H-1,2,3-triazole-4-carbaldehyde | Structure | Lacks halogen substitution; different reactivity profile. |

| 5-(Bromophenyl)-1H-1,2,3-triazole | Structure | No aldehyde group; primarily used in material science applications. |

Case Studies

Recent studies have highlighted the effectiveness of triazole derivatives in clinical settings:

Métodos De Preparación

Synthesis of 1-(2-bromophenyl)-1H-1,2,3-triazole Core

A common approach to synthesize the 1,2,3-triazole ring involves the CuAAC reaction between an azide and an alkyne derivative. For the 2-bromophenyl substituent, either the azide or alkyne component contains the 2-bromophenyl group.

- Azide preparation: 2-bromophenyl azide can be prepared from 2-bromoaniline via diazotization and azide substitution.

- Alkyne partner: Terminal alkynes are used, often bearing functional groups for further transformations.

The CuAAC reaction proceeds smoothly in the presence of CuI and a base such as triethylamine in solvents like acetonitrile at room temperature, yielding the 1-(2-bromophenyl)-1,2,3-triazole derivative with yields typically around 76-82%.

Oxidation of Triazolylmethanol to Triazole-4-carbaldehyde

The key step to introduce the aldehyde group at the 4-position of the triazole ring involves oxidation of the corresponding triazolylmethanol intermediate.

Several oxidizing agents and conditions have been reported:

These oxidation methods offer flexibility depending on available reagents and desired scale. Manganese(IV) oxide in dichloromethane at room temperature is frequently preferred for its mild conditions and high yields.

Suzuki–Miyaura Cross-Coupling for Aryl Substitution

An alternative or complementary method to introduce the 2-bromophenyl substituent on the triazole ring is through Suzuki–Miyaura cross-coupling reactions.

- The triazole intermediate bearing a boronic acid or boronate ester reacts with 2-bromophenyl derivatives under palladium catalysis.

- Typical conditions involve Pd(OAc)2 catalyst (5 mol%), potassium carbonate as base, in a THF/water mixture (3:1) at 85–90°C for 10–12 hours.

- This method allows the introduction of various substituted aryl groups with good yields (82–91%).

Alternative Synthetic Routes

Older literature describes preparation of related triazole carbaldehydes via sugar derivatives and oxidative cleavage, but these are less relevant for the bromophenyl-substituted analog.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| CuAAC Reaction | 2-bromophenyl azide + alkyne, CuI, Et3N, MeCN, RT, 3 h | 76-82 | Formation of 1-(2-bromophenyl)-1,2,3-triazole intermediate |

| Oxidation of triazolylmethanol | MnO2, DCM, 20°C, 72 h | 82-99 | Mild oxidation to aldehyde, high purity |

| Oxidation with PCC | PCC, DCM, 20°C, 1.5 h | 78 | Faster reaction, moderate yield |

| Suzuki–Miyaura Coupling | Pd(OAc)2, K2CO3, THF/H2O, 85-90°C, 10-12 h | 82-91 | Introduction of aryl substituents on triazole ring |

Research Findings and Considerations

- The manganese(IV) oxide oxidation method is favored for its operational simplicity and high yield, making it suitable for scale-up.

- The CuAAC reaction provides regioselective and efficient formation of the 1,2,3-triazole ring with 2-bromophenyl substitution.

- Suzuki–Miyaura cross-coupling offers versatility to introduce various aryl groups, including bromophenyl, after triazole formation, expanding the scope of derivatives.

- Alternative oxidants like IBX and Jones reagent provide options for different substrate sensitivities and laboratory setups.

- Purification typically involves silica gel chromatography, and product characterization is confirmed by NMR, mass spectrometry, and melting point analysis.

Q & A

Q. What are the common synthetic routes for 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how can purity be optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by bromophenyl substitution and formylation. Purity optimization involves recrystallization from ethanol or methanol and chromatographic techniques (e.g., silica gel column chromatography using ethyl acetate/hexane gradients). Reaction intermediates should be validated via -NMR and mass spectrometry to minimize side products .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- -NMR : Confirms the presence of the bromophenyl group (aromatic protons at δ ~7.3–7.8 ppm) and aldehyde proton (δ ~9.8–10.2 ppm).

- IR spectroscopy : Detects the aldehyde carbonyl stretch (~1680–1700 cm) and triazole C–N vibrations (~1450–1550 cm) .

- X-ray crystallography : Resolves spatial conformation, including dihedral angles between the triazole and bromophenyl moieties (critical for structure-activity relationships) .

Q. What are the primary biological activities reported for analogous triazole-carbaldehyde derivatives?

Analogous compounds exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. For example, 1-(4-bromophenyl)triazole derivatives inhibit carbonic anhydrase and histone deacetylase, suggesting potential therapeutic applications . Bioactivity is influenced by substituent positioning (e.g., bromine at the para vs. ortho position alters steric and electronic effects) .

Advanced Research Questions

Q. How do computational methods aid in predicting the biological targets of this compound?

Molecular docking studies (e.g., AutoDock Vina) can model interactions between the aldehyde group and enzymatic active sites. For instance, the aldehyde may form hydrogen bonds with catalytic residues in metalloenzymes like β-lactamases. MD simulations assess binding stability under physiological conditions .

Q. What strategies resolve contradictions in reported biological data for triazole derivatives?

Discrepancies in IC values or selectivity profiles often arise from differences in assay conditions (e.g., pH, solvent polarity). Systematic studies should:

Q. How does the crystal packing of this compound influence its physicochemical properties?

X-ray studies of similar triazoles reveal intermolecular interactions (C–H⋯O/N hydrogen bonds, halogen⋯halogen contacts) that enhance thermal stability and solubility. For example, bromine atoms participate in type-II halogen bonds (3.5–3.6 Å Br⋯Br interactions), affecting crystallinity .

Q. What are the challenges in optimizing this compound for in vivo studies?

- Aldehyde reactivity : The aldehyde group may undergo oxidation or Schiff base formation, requiring stabilization via prodrug strategies (e.g., acetal derivatives).

- Metabolic stability : Bromophenyl groups are susceptible to cytochrome P450-mediated dehalogenation, necessitating deuterium labeling or fluorinated analogs .

Methodological Considerations

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Synthesize analogs with substituent variations (e.g., replacing bromine with chlorine or methyl groups).

- Use multivariate regression analysis to correlate electronic (Hammett σ), steric (Taft E), and lipophilic (logP) parameters with bioactivity .

Q. What crystallographic parameters are critical for validating the compound’s structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.